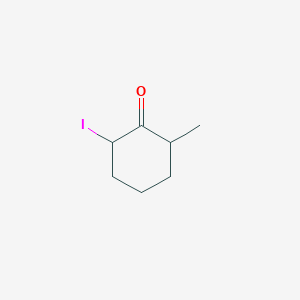![molecular formula C21H25NO3S B14245546 Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- CAS No. 372199-81-0](/img/structure/B14245546.png)
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexane ring, a carboxamide group, and a sulfonyl-substituted phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- typically involves the reaction of cyclohexanecarboxylic acid with an amine derivative. The process may include steps such as:
Formation of the Amide Bond: Cyclohexanecarboxylic acid is reacted with an amine derivative under conditions that promote amide bond formation. This can be achieved using coupling reagents like carbodiimides or through direct amidation.
Sulfonylation: The resulting amide is then subjected to sulfonylation using sulfonyl chlorides or sulfonic acids in the presence of a base. This step introduces the sulfonyl-substituted phenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxamide, N-(3-methylphenyl)-: Similar structure with a different substitution pattern on the phenyl ring.
Cyclohexanecarboxamide: Lacks the sulfonyl-substituted phenylmethyl group, resulting in different properties and applications.
Uniqueness
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- is unique due to the presence of the sulfonyl-substituted phenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
372199-81-0 |
|---|---|
Formule moléculaire |
C21H25NO3S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)sulfonyl-phenylmethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H25NO3S/c1-16-12-14-19(15-13-16)26(24,25)21(18-10-6-3-7-11-18)22-20(23)17-8-4-2-5-9-17/h3,6-7,10-15,17,21H,2,4-5,8-9H2,1H3,(H,22,23) |
Clé InChI |
CVZNABCKOOAIOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)NC(=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


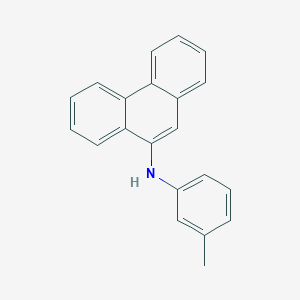

![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)
![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)
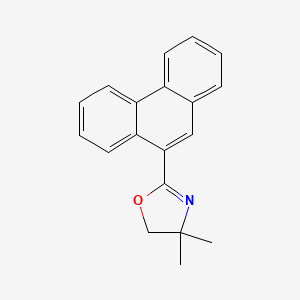
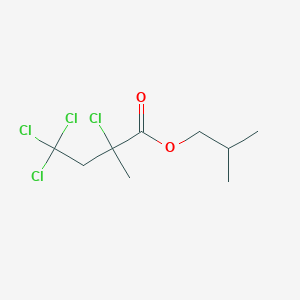
![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
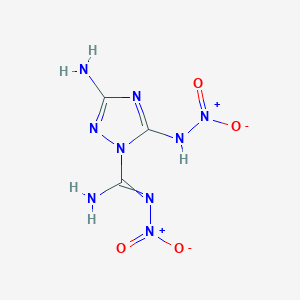
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)

